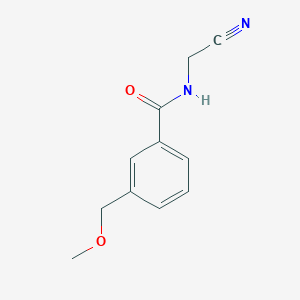
N-(cyanomethyl)-3-(methoxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-(methoxymethyl)benzamide, also known as CB-13, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in 2002 by a team of researchers at the University of California, Irvine. CB-13 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
N-(cyanomethyl)-3-(methoxymethyl)benzamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(cyanomethyl)-3-(methoxymethyl)benzamide leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(methoxymethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. N-(cyanomethyl)-3-(methoxymethyl)benzamide has also been shown to modulate appetite and food intake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(cyanomethyl)-3-(methoxymethyl)benzamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the pharmacology of this receptor. However, N-(cyanomethyl)-3-(methoxymethyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-3-(methoxymethyl)benzamide. One area of interest is the development of N-(cyanomethyl)-3-(methoxymethyl)benzamide analogs with improved pharmacological properties, such as increased solubility and selectivity for the CB1 receptor. Another area of research is the investigation of the therapeutic potential of N-(cyanomethyl)-3-(methoxymethyl)benzamide in the treatment of various diseases, including pain, inflammation, and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(cyanomethyl)-3-(methoxymethyl)benzamide and its effects on various physiological processes.
Métodos De Síntesis
N-(cyanomethyl)-3-(methoxymethyl)benzamide can be synthesized by a multi-step process starting from 3-bromoanisole. The first step involves the reaction of 3-bromoanisole with sodium hydride in dimethylformamide (DMF) to form the corresponding phenoxide. The phenoxide is then reacted with cyanomethyl bromide in the presence of potassium carbonate to form N-(cyanomethyl)-3-methoxyanisole. Finally, the methoxy group is hydrolyzed using hydrochloric acid to yield N-(cyanomethyl)-3-(methoxymethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-(methoxymethyl)benzamide has been used in various scientific studies to investigate the role of the endocannabinoid system in different physiological processes. It has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, anxiety, and depression. N-(cyanomethyl)-3-(methoxymethyl)benzamide has also been used as a tool to study the pharmacology of the CB1 receptor and its signaling pathways.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(methoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-9-3-2-4-10(7-9)11(14)13-6-5-12/h2-4,7H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNUCWCMNDQQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(methoxymethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2989684.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)
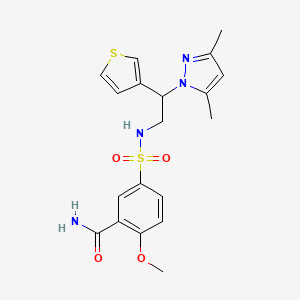
![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)
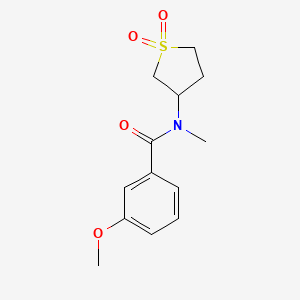
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)
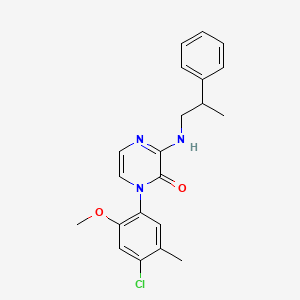
![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
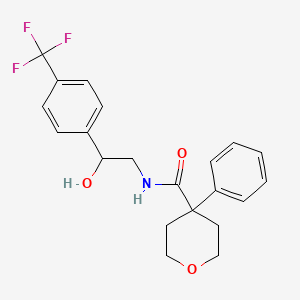
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)
![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)